

CRT0105950 solubility issues and solutions

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Compound of Interest		
Compound Name:	CRT0105950	
Cat. No.:	B606816	Get Quote

CRT0105950 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of **CRT0105950**. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure successful preparation and use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving CRT0105950?

A1: The most commonly recommended solvent for dissolving **CRT0105950** is Dimethyl Sulfoxide (DMSO).[1][2][3] For in vitro studies, preparing a concentrated stock solution in DMSO is the standard practice.

Q2: What is the maximum solubility of **CRT0105950** in DMSO?

A2: The reported solubility of **CRT0105950** in DMSO varies between different suppliers, but it is generally high. Concentrations ranging from 10 mM to as high as 250 mg/mL (634.69 mM) have been reported.[1][4] Achieving the highest concentrations may require techniques such as ultrasonication.[4] It is also recommended to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[4]

Q3: Can I dissolve CRT0105950 in other solvents?



A3: Besides DMSO, ethanol is also a viable solvent for **CRT0105950**, with a reported maximum concentration of 50 mM. For in vivo studies, specific formulations using co-solvents are necessary.

Q4: My CRT0105950 is not dissolving properly, what should I do?

A4: If you encounter solubility issues, gentle warming of the solution to 37°C and sonication in an ultrasonic bath can aid in dissolution.[3] Ensure you are using a high-purity, anhydrous solvent. If precipitation occurs when diluting the DMSO stock solution in aqueous media, refer to the troubleshooting guide below.

Q5: How should I store CRT0105950 solutions?

A5: **CRT0105950** powder should be stored at -20°C for long-term stability (up to 3 years).[4] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[4] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

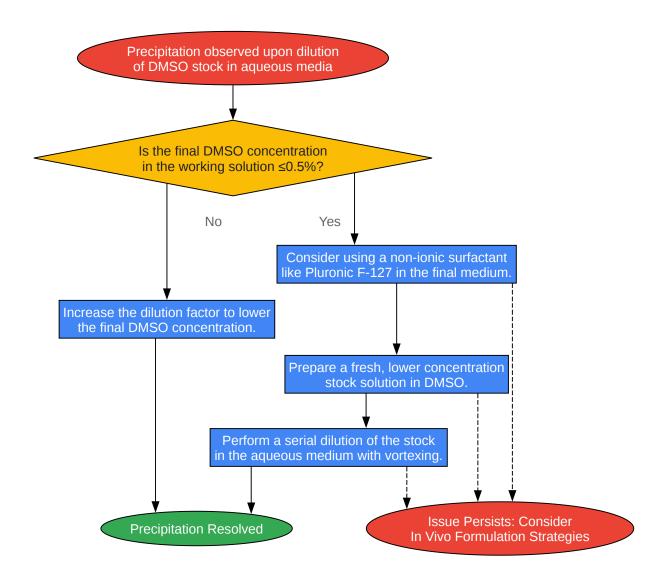
Solubility Data Summary

Solvent	Maximum Concentration (mM)	Maximum Concentration (mg/mL)	Notes
DMSO	10[1]	-	_
DMSO	100	39.39	
DMSO	634.69[4]	250[4]	Requires ultrasonication. Use of new, anhydrous DMSO is recommended.[4]
Ethanol	50	19.69	

Troubleshooting Guide: Compound Precipitation in Aqueous Media



It is a common issue for compounds dissolved in a high concentration of an organic solvent like DMSO to precipitate when diluted into an aqueous buffer or cell culture medium. The following troubleshooting workflow can help address this issue.



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Caption: Troubleshooting workflow for **CRT0105950** precipitation.

Experimental Protocols Protocol 1: Preparation of a 10 mM DMSO Stock Solution for In Vitro Use

Materials:

- CRT0105950 powder (Molecular Weight: 393.89 g/mol)
- Anhydrous, high-purity DMSO
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Methodology:

- Calculate the required mass of CRT0105950 for your desired volume of 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you will need 3.9389 mg of CRT0105950.
- Weigh the calculated amount of CRT0105950 powder and place it in a sterile microcentrifuge tube.
- Add the corresponding volume of DMSO to the tube.
- Vortex the solution thoroughly until the powder is completely dissolved.
- If dissolution is slow, sonicate the tube in an ultrasonic water bath for 5-10 minutes, or gently warm to 37°C.
- Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.



• Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution for In Vivo Formulation

For in vivo experiments, **CRT0105950** needs to be formulated in a vehicle that is suitable for administration to animals. Below are two example protocols for preparing a clear solution.

Formulation 1: DMSO, PEG300, Tween-80, and Saline

Materials:

- CRT0105950
- DMSO
- PEG300
- Tween-80
- Saline (0.9% NaCl in sterile water)

Methodology: This protocol yields a solution with a final composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4]

- Prepare a concentrated stock solution of **CRT0105950** in DMSO (e.g., 20.8 mg/mL).
- In a sterile tube, add 100 μL of the CRT0105950 DMSO stock solution.
- Add 400 μL of PEG300 and mix thoroughly.
- Add 50 μL of Tween-80 and mix until the solution is homogeneous.
- Add 450 μL of saline to bring the final volume to 1 mL. Mix well.
- The resulting solution should be clear, with a CRT0105950 concentration of at least 2.08 mg/mL (5.28 mM).[4]



Formulation 2: DMSO and SBE-β-CD in Saline

Materials:

- CRT0105950
- DMSO
- SBE-β-CD (Sulfobutylether-β-cyclodextrin)
- Saline (0.9% NaCl in sterile water)

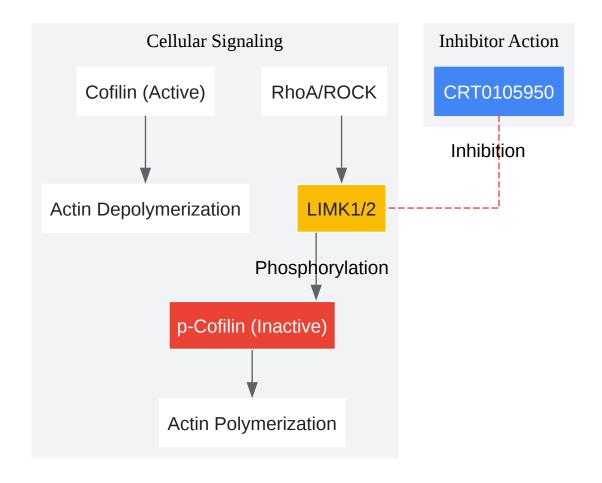
Methodology: This protocol yields a solution with a final composition of 10% DMSO and 90% (20% SBE-β-CD in Saline).[4]

- Prepare a 20% (w/v) SBE-β-CD solution in saline. Dissolve 2 g of SBE-β-CD powder in 10 mL of saline until the solution is clear. This can be stored at 4°C for up to one week.
- Prepare a concentrated stock solution of CRT0105950 in DMSO (e.g., 20.8 mg/mL).
- In a sterile tube, add 100 μL of the **CRT0105950** DMSO stock solution.
- Add 900 µL of the 20% SBE-β-CD in saline solution.
- · Mix thoroughly until the solution is clear.
- The resulting solution should have a CRT0105950 concentration of at least 2.08 mg/mL (5.28 mM).[4]

Signaling Pathway

CRT0105950 is a potent inhibitor of LIM Kinase 1 (LIMK1) and LIMK2.[1] These kinases play a crucial role in regulating actin cytoskeletal dynamics by phosphorylating and inactivating cofilin. [5][6] By inhibiting LIMK, **CRT0105950** prevents the phosphorylation of cofilin, leading to changes in the actin cytoskeleton.





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Caption: Simplified LIMK signaling pathway and the action of **CRT0105950**.

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